molecular formula C10H12O2S B096934 Methyl 2-(benzylthio)acetate CAS No. 17277-59-7

Methyl 2-(benzylthio)acetate

Cat. No.: B096934
CAS No.: 17277-59-7
M. Wt: 196.27 g/mol
InChI Key: QQDHRVYAGDFBOI-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is also known by various names such as acetic acid, (benzylthio)-, methyl ester, and this compound . This compound is characterized by its unique structure, which includes a benzylthio group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(benzylthio)acetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methyl mercaptoacetate in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at room temperature, then poured into water and extracted with ethyl acetate . Another method involves the use of sodium hydride in tetrahydrofuran, where phenylmethanethiol reacts with methyl 2-bromoacetate under an inert atmosphere .

Industrial Production Methods: Industrial production of methyl (benzylthio)acetate typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.

Scientific Research Applications

Methyl 2-(benzylthio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Methyl (benzylsulfanyl)acetate
  • Methyl 2-(phenylmethylthio)acetate
  • Methyl S-benzylthioglycolate

Comparison: Methyl 2-(benzylthio)acetate is unique due to its specific structural features, such as the presence of a benzylthio group attached to an acetate moiety. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

17277-59-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-benzylsulfanylacetate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

QQDHRVYAGDFBOI-UHFFFAOYSA-N

SMILES

COC(=O)CSCC1=CC=CC=C1

Canonical SMILES

COC(=O)CSCC1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

S-benzylthioglycolic acid (12.0 g) was dissolved in 250 mL of methanol and sparged with hydrogen chloride gas at room temperature for 20 minutes. The solvent was then removed under vacuum. Methyl S-benzylthioglycolate obtained was used in the next step without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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